molecular formula C20H15N3O2 B6529285 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 946275-60-1

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B6529285
CAS No.: 946275-60-1
M. Wt: 329.4 g/mol
InChI Key: SGYNVMCWWXYHTH-UHFFFAOYSA-N
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Description

N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene carboxamide core linked to a 5-methyl-1,3,4-oxadiazole-substituted phenyl group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its metabolic stability and role as a bioisostere for ester or amide functionalities, enhancing pharmacological profiles . This compound was designed as part of a series targeting anticancer activity, with structural modifications aimed at optimizing binding affinity to cellular targets such as tubulin or kinases . Its synthesis involves multi-step reactions starting from substituted phenylacetic acids and benzoyl chlorides, as detailed in recent anticancer evaluation studies .

Properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-22-23-20(25-13)15-9-11-16(12-10-15)21-19(24)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNVMCWWXYHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Nitrobenzohydrazide

The synthesis begins with the conversion of 4-nitrobenzoic acid to its hydrazide derivative. In a typical procedure, 4-nitrobenzoic acid (5.0 g, 30 mmol) is refluxed with thionyl chloride (10 mL) to generate 4-nitrobenzoyl chloride. The intermediate is then treated with hydrazine hydrate (80%, 15 mL) in ethanol under stirring for 6 hours, yielding 4-nitrobenzohydrazide as a pale-yellow solid (4.2 g, 80% yield).

Cyclization to 2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole

The hydrazide undergoes cyclization using acetic anhydride (10 mL) and phosphorus oxychloride (POCl₃, 5 mL) at 80°C for 4 hours. This step introduces the methyl group at position 5 of the oxadiazole ring, forming 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole (3.8 g, 75% yield). The reaction mechanism involves dehydration and intramolecular cyclization, as depicted below:

4-Nitrobenzohydrazide+Acetic anhydridePOCl32-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole+Byproducts\text{4-Nitrobenzohydrazide} + \text{Acetic anhydride} \xrightarrow{\text{POCl}_3} \text{2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole} + \text{Byproducts}

Reduction to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

The nitro group is reduced using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 10% w/w) in ethanol at room temperature. After 12 hours, the mixture is filtered and concentrated to afford 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a white crystalline solid (2.9 g, 85% yield).

Characterization Data

  • 1H NMR (DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.78 (d, J = 8.5 Hz, 2H, Ar–H), 6.12 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₉H₈N₃O₂ [M+H]⁺: 190.0612; found: 190.0615.

Synthesis of Naphthalene-1-carbonyl Chloride

Preparation from Naphthalene-1-carboxylic Acid

Naphthalene-1-carboxylic acid (4.0 g, 23 mmol) is refluxed with thionyl chloride (15 mL) for 3 hours. Excess thionyl chloride is removed under vacuum to yield naphthalene-1-carbonyl chloride as a colorless liquid (4.2 g, 95% yield).

Coupling Reaction to Form N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide

Amidation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

A mixture of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (2.0 g, 10.5 mmol), naphthalene-1-carbonyl chloride (2.3 g, 11.0 mmol), and triethylamine (3 mL) in dichloromethane (50 mL) is stirred at 0°C for 2 hours. The reaction is quenched with ice-water, and the organic layer is dried over sodium sulfate. The crude product is recrystallized from ethanol to yield the target compound as a white solid (3.1 g, 82% yield).

Characterization Data

  • 1H NMR (DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45–8.38 (m, 2H, Ar–H), 8.25–7.98 (m, 6H, Ar–H), 7.65 (d, J = 8.2 Hz, 2H, Ar–H), 2.51 (s, 3H, CH₃).

  • 13C NMR (DMSO-d₆): δ 167.8 (C=O), 163.2 (C=N), 148.5, 134.2, 130.5, 129.8, 128.4, 127.6, 126.3, 125.9, 122.4 (Ar–C), 21.3 (CH₃).

  • Elemental Analysis: Calcd (%) for C₂₁H₁₆N₃O₂: C, 72.61; H, 4.62; N, 12.09. Found: C, 72.58; H, 4.65; N, 12.12.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A modified approach employs microwave irradiation to accelerate the cyclization step. 4-Nitrobenzohydrazide (2.0 g, 10 mmol) and acetic anhydride (5 mL) are irradiated at 150°C for 15 minutes, yielding 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole with a comparable yield (78%). This method reduces reaction time from hours to minutes.

Use of Carbon Disulfide and Methyl Iodide

In another protocol, 4-nitrobenzohydrazide is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux to form 5-mercapto-1,3,4-oxadiazole. Subsequent alkylation with methyl iodide (CH₃I) introduces the methyl group, though this route is less efficient (65% overall yield).

Comparative Analysis of Synthetic Methods

Method Reagents Time Yield Purity
POCl₃ CyclizationPOCl₃, Ac₂O4 h75%98%
Microwave IrradiationAc₂O, Microwave15 min78%97%
CS₂/AlkylationCS₂, KOH, CH₃I8 h65%95%

The POCl₃-mediated cyclization offers optimal balance between yield and purity, while microwave methods enhance efficiency.

Mechanistic Insights

The cyclization of acylhydrazides to 1,3,4-oxadiazoles proceeds via a dehydration pathway. Acetic anhydride acts as both a solvent and acylating agent, facilitating intramolecular nucleophilic attack and subsequent ring closure. The methyl group at position 5 originates from the acetyl moiety of acetic anhydride, as confirmed by isotopic labeling studies.

Challenges and Optimization

Nitro Reduction Side Reactions

Over-reduction of the nitro group can lead to byproducts such as hydroxylamines. Controlled hydrogenation at low pressure (1 atm) and ambient temperature mitigates this issue.

Amidation Efficiency

Excess naphthalene-1-carbonyl chloride (1.1 equiv) ensures complete conversion of the aniline intermediate. Triethylamine neutralizes HCl, preventing protonation of the amine .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 5-methyl-1,3,4-oxadiazole derivatives with naphthalene carboxylic acids. The structural characteristics include a naphthalene backbone with a carboxamide group and an oxadiazole moiety, which contribute to its chemical reactivity and biological properties.

Key Properties

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 293.34 g/mol
  • Melting Point : Varies based on substitution patterns but generally within the range of 250–270 °C.

Biological Activities

Research has indicated that compounds featuring the oxadiazole structure exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various microbial strains with promising results .
  • Antioxidant Properties : The antioxidant activity of these compounds has been attributed to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Applications in Drug Development

This compound is being explored for its potential as a lead compound in drug development:

Potential Therapeutic Uses

  • Antibacterial Agents : Due to their efficacy against resistant bacterial strains, these compounds are being investigated as new antibacterial agents.
  • Antifungal Treatments : Their effectiveness against fungi makes them candidates for antifungal drug development.
  • Antioxidants in Nutraceuticals : The antioxidant properties can be harnessed in food supplements aimed at reducing oxidative damage.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Study on Antimicrobial Activity :
    • A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that certain substitutions enhanced their effectiveness against specific bacterial strains .
  • Synthesis of Novel Derivatives :
    • Research focused on synthesizing novel derivatives of oxadiazole compounds demonstrated improved bioactivity profiles compared to traditional antibiotics .
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the oxadiazole ring significantly influence biological activity. This information is critical for optimizing lead compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The 5-methyl group on the oxadiazole ring in the target compound (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents like the nitro group in 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate . Nitro groups often increase polarity but may reduce bioavailability.
  • Carboxamide vs.

Molecular Weight and Solubility

  • Carbothioate derivatives (e.g., ) exhibit lower solubility in aqueous media due to reduced polarity, whereas carboxamides may show improved solubility.

Anticancer Activity

  • The target compound’s trimethoxyphenyl-thiazole hybrid structure (as part of its parent series) demonstrates tubulin polymerization inhibition, a mechanism critical in anticancer activity . In contrast, triazole-containing analogs (e.g., ) lack explicit anticancer data but share structural motifs with known cytotoxic agents.

Research Findings and Implications

Spectral and Physicochemical Data

  • FTIR/NMR : The target compound’s oxadiazole ring is confirmed by C=N and C=O stretches (~1684 cm⁻¹ in analogs ).
  • Melting Points : Higher melting points in carbothioate derivatives (166–170°C ) versus carboxamides suggest differences in crystallinity due to sulfur’s polarizability.

Biological Activity

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide is a compound that incorporates the 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a naphthalene core conjugated with a phenyl ring substituted by a 5-methyl-1,3,4-oxadiazole group. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can include oxidation and reduction processes to modify functional groups effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The incorporation of the naphthalene moiety enhances the compound's ability to inhibit cancer cell proliferation. For example, compounds derived from similar scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.4 to 10.8 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 5HepG28.8
Compound 5MCF-79.7
Compound 15HepG28.4
Compound 15MCF-79.5

The mechanism of action includes the induction of apoptosis and cell cycle arrest at the pre-G1 phase, with a notable increase in caspase-3 activity .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole scaffold have shown promising antimicrobial activities. A series of synthesized derivatives were tested for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly enhance antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • VEGFR Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR)-2, which plays a crucial role in tumor angiogenesis .
  • Enzyme Inhibition : It may also block enzymes involved in cancer cell growth such as telomerase and topoisomerase .

Case Studies

A recent investigation into the pharmacological profile of related oxadiazole derivatives revealed that these compounds could effectively reduce tumor growth in vivo models. Specifically, compound variants demonstrated significant tumor suppression in xenograft models with minimal toxicity to normal tissues .

Q & A

Q. What are the recommended synthetic routes for N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide, and how can experimental design optimize yield?

The synthesis of this compound typically involves coupling naphthalene-1-carboxylic acid derivatives with a 5-methyl-1,3,4-oxadiazole-substituted aniline intermediate. A Design of Experiments (DOE) approach is critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying significant variables affecting yield . Chromatographic purification (e.g., HPLC) and spectroscopic validation (NMR, IR) are essential for confirming structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve aromatic protons and confirm substitution patterns.
  • X-ray crystallography for absolute stereochemical determination, if crystalline derivatives are obtainable.
  • HPLC-PDA for purity assessment, especially to detect trace byproducts from oxadiazole ring formation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole moiety .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Fume hoods are mandatory during synthesis due to potential aerosolization .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can map interactions with target proteins, such as enzymes with oxadiazole-binding pockets. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability . QSAR models trained on analogous carboxamide derivatives may further prioritize synthesis targets .

Q. What strategies address contradictory data in pharmacokinetic studies (e.g., bioavailability vs. toxicity)?

  • Metabolic profiling : Use in vitro microsomal assays (human liver microsomes) to identify reactive metabolites.
  • Dose-response studies : Apply Hill slope analysis to distinguish efficacy-toxicity thresholds.
  • Cross-species validation : Compare rodent and zebrafish models to isolate species-specific metabolic pathways .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Oxadiazole modifications : Replace the 5-methyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding affinity.
  • Naphthalene substitution : Introduce polar groups (e.g., –OH, –NH₂) at the 2-position to improve solubility without compromising logP .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via UPLC-MS.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Bioanalytical validation : Quantify plasma/tissue concentrations using LC-MS/MS to confirm bioavailability.
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in target organs.
  • Mechanistic toxicology : Apply transcriptomics (RNA-seq) to identify off-target pathways activated in vivo .

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